4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a dimethoxyphenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole ring is then functionalized with the appropriate phenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism by which 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric acid
3,4-Dimethoxyphenethylamine
Uniqueness: 4-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine stands out due to its unique combination of functional groups and its potential applications in various fields. Its thiazole ring and fluorophenyl group contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-23-17(20-14)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJOHHNYIRRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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